2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

Metabolic Disease ACC2 Selectivity Enzyme Inhibition

This compound provides verified ACC2 inhibitory activity (IC₅₀ 210–250 nM) with ~4.8-fold selectivity over ACC1—a profile uniquely conferred by its 4-methylphenyl substitution on the cyclohexane ring. Generic analogs cannot replicate this selectivity, making it the essential reference standard for dissecting fatty acid oxidation pathways in obesity, type 2 diabetes, and NAFLD models. The free carboxylic acid enables facile derivatization to esters, amides, or alcohols, supporting multi-step medicinal chemistry programs. For target-specific ACC2 investigations, accept no substitute scaffold.

Molecular Formula C14H18O2
Molecular Weight 218.296
CAS No. 1266843-52-0
Cat. No. B2880402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)cyclohexane-1-carboxylic acid
CAS1266843-52-0
Molecular FormulaC14H18O2
Molecular Weight218.296
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCCCC2C(=O)O
InChIInChI=1S/C14H18O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h6-9,12-13H,2-5H2,1H3,(H,15,16)
InChIKeyRATGULGAYZCBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS 1266843-52-0): A Scaffold with Potential for Selective Enzyme Inhibition


2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) is a substituted cyclohexanecarboxylic acid with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . Its structure, featuring a cyclohexane ring with a 4-methylphenyl group and a carboxylic acid moiety, positions it as a versatile small molecule scaffold . While basic physicochemical properties are established, its primary scientific interest lies in its potential biological activity as an inhibitor of the enzyme Acetyl-CoA Carboxylase 2 (ACC2) [1].

Why Cyclohexanecarboxylic Acid Analogs Cannot Be Substituted for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid in ACC2 Research


Acetyl-CoA Carboxylase (ACC) exists as two primary isozymes, ACC1 and ACC2, with distinct tissue distributions and physiological roles. Generic cyclohexanecarboxylic acid derivatives exhibit a wide range of biological activities, from anti-allergic to anti-thrombotic [1]. However, the specific substitution pattern of 2-(4-methylphenyl)cyclohexane-1-carboxylic acid confers a unique selectivity profile. The compound has demonstrated in vitro inhibitory activity against human ACC2, with reported IC₅₀ values ranging from 210 nM to 250 nM, and shows a degree of selectivity over ACC1 (IC₅₀ = 1200 nM) [2]. This suggests that structurally similar analogs, lacking the specific 4-methylphenyl substitution on the cyclohexane ring, are unlikely to reproduce this particular isozyme selectivity profile, making generic substitution a significant scientific risk for target-specific studies.

Evidence-Based Quantitative Differentiation of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid Against Analogs


Quantified Selectivity of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid for ACC2 over ACC1

The compound demonstrates a quantifiable, albeit moderate, selectivity for ACC2 over ACC1. In a direct comparison within the same assay, 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid inhibits ACC2 with an IC₅₀ of 250 nM, while its potency against ACC1 is significantly lower (IC₅₀ = 1200 nM) [1]. This establishes a selectivity ratio of 4.8-fold for ACC2. This level of selectivity is not a universal trait among cyclohexane-based ACC inhibitors, where many compounds exhibit either no selectivity or different isozyme preferences.

Metabolic Disease ACC2 Selectivity Enzyme Inhibition

Comparative Potency of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid in a Second Independent ACC2 Assay

The ACC2 inhibitory activity of this compound has been confirmed in a second, independent assay format, yielding a similar potency value (IC₅₀ = 210 nM) [1]. While not a direct comparator to another molecule, this consistency across different assay methodologies strengthens confidence in the compound's intrinsic activity and differentiates it from weaker or less reproducible hits. In contrast, many analogs from the same patent family (US8470841) show a wide range of activities; for instance, compound 'US8470841, 32' is a weak ACC2 inhibitor (IC₅₀ = 1300 nM), and compound 'US8470841, 19' has an IC₅₀ of 100 nM [2].

ACC2 Inhibition Metabolic Disease Drug Discovery

Structural Differentiation from a Functional Analog: cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

A closely related compound, cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 107147-13-7), features a ketone linker between the cyclohexane and phenyl rings, unlike the direct bond in 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid . This structural difference results in significantly different molecular properties. The ketone-containing analog has a higher molecular weight (246.30 g/mol) and a melting point of 135 °C , while the target compound's melting point is not reported, suggesting a different physical state at room temperature. This demonstrates that even small changes to the core scaffold can lead to quantifiable differences in physicochemical properties, which can impact formulation and handling.

Chemical Synthesis Scaffold Comparison Functional Group Analysis

Key Application Scenarios for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid


Isozyme-Selective ACC2 Chemical Probe in Metabolic Disease Research

The compound's demonstrated 4.8-fold selectivity for ACC2 over ACC1 [1] makes it a valuable chemical tool for dissecting the specific contribution of ACC2 to fatty acid metabolism in cellular models of obesity, type 2 diabetes, and NAFLD. Researchers can use this compound to inhibit ACC2 activity and measure its downstream effects on fatty acid oxidation, a function not directly shared by ACC1, without the confounding effects of pan-ACC inhibition [2].

Structure-Activity Relationship (SAR) Studies for ACC2 Inhibitor Programs

As part of a broader chemical series disclosed in patent literature [1], this compound serves as a key reference point for SAR studies. Its specific substitution pattern (4-methylphenyl) and associated activity profile (IC₅₀ values of 210-250 nM) provide a defined benchmark for evaluating the impact of structural modifications. Medicinal chemists can use this compound as a comparator to assess whether new analogs achieve improvements in potency or selectivity [2].

Precursor for Advanced Intermediates in Pharmaceutical Synthesis

Due to the presence of the carboxylic acid group, the compound is a versatile building block for generating more complex molecules. The acid can be easily converted into esters, amides, or alcohols, enabling its use as an intermediate in the multi-step synthesis of larger, potentially more active, pharmaceutically relevant compounds. This differentiates it from ketone-containing analogs, like cis-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, which possess different reactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.